3-Bromo-2-(difluoromethoxy)benzaldehyde is an organic compound characterized by the presence of a bromine atom and a difluoromethoxy group attached to a benzaldehyde structure. Its molecular formula is , and it has a molecular weight of approximately 251.03 g/mol. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through several methods, often involving commercially available precursors and specific reagents that facilitate the introduction of the difluoromethoxy group and bromine atom into the benzaldehyde framework. The synthesis methods typically utilize laboratory-grade chemicals and conditions optimized for yield and purity.
3-Bromo-2-(difluoromethoxy)benzaldehyde falls under the category of aromatic aldehydes, specifically those that contain halogen and fluorinated functional groups. It is classified as a member of the difluoromethoxy-substituted aromatic compounds, which are of significant interest in both academic research and industrial applications.
The synthesis of 3-Bromo-2-(difluoromethoxy)benzaldehyde often involves multi-step processes, starting from simpler aromatic compounds. One common method includes:
The molecular structure of 3-Bromo-2-(difluoromethoxy)benzaldehyde features a benzene ring with three substituents:
3-Bromo-2-(difluoromethoxy)benzaldehyde can participate in several types of chemical reactions:
The choice of reagents and conditions will dictate the specific products formed during these reactions. For instance, using strong bases can enhance substitution reactions, while mild oxidizing agents may selectively oxidize the aldehyde without affecting other functional groups.
The mechanism of action for 3-Bromo-2-(difluoromethoxy)benzaldehyde largely depends on its application in biochemical assays or synthetic pathways. In biological contexts, it may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The difluoromethoxy group enhances binding affinity through hydrogen bonding and van der Waals interactions.
In synthetic chemistry, the introduction of bromine and difluoromethoxy groups modifies electronic properties, which can influence reactivity patterns in subsequent reactions.
3-Bromo-2-(difluoromethoxy)benzaldehyde has several significant applications:
This compound's unique combination of functional groups makes it valuable for further exploration in drug development and chemical synthesis methodologies.
The synthetic lineage of difluoromethoxy-substituted benzaldehydes traces to early 20th-century halogenated ether chemistry. Initial routes relied on Swarts fluorination of trichloromethyl precursors using hazardous reagents like antimony trifluoride or anhydrous hydrogen fluoride [2]. These methods suffered from limited functional group tolerance and poor regioselectivity, particularly with ortho-substituted aromatics where steric congestion impeded efficient halogen exchange [10]. The 1987 Montreal Protocol's restriction of ozone-depleting chlorofluorocarbons (CFCs) such as Freon-22 (ClCF₂H) accelerated innovation in difluoromethylation reagents [2].
Modern synthesis pivots toward radical difluoromethylation and transition-metal catalysis, enabling direct C–OCF₂H bond formation on functionalized benzaldehyde scaffolds. Key reagent advancements include:
Table 1: Evolution of Difluoromethylation Reagents for Benzaldehyde Derivatives
Reagent Generation | Representative Examples | Advantages | Limitations |
---|---|---|---|
First-gen (Pre-1990) | ClCF₂H, SF₄/amine complexes | Low cost | Ozone depletion; poor selectivity |
Second-gen (1990-2010) | DAST, Deoxo-Fluor® | Bench-stable | Explosivity; aldehyde decomposition |
Modern (2010-present) | XtalFluor-M®; CuCF₂H complexes | Functional group tolerance | Requires pre-halogenated substrates |
The specific synthesis of 3-bromo-2-(difluoromethoxy)benzaldehyde capitalizes on ortho-bromoaldehyde directed electrophilic difluoromethylation or palladium-catalyzed O-arylation of bromobenzaldehydes with difluorocarbene precursors [2] [7]. These advances resolved historical challenges in installing the -OCF₂H group adjacent to formyl and halogen substituents – a feat previously complicated by competitive side reactions including aldehyde decarbonylation and halogen scrambling.
3-Bromo-2-(difluoromethoxy)benzaldehyde serves as a critical multifunctional intermediate in drug discovery, primarily due to the unique bioisosteric properties of its difluoromethoxy group. This substituent exhibits hydrogen bond donor capability ([A] value = 0.10) comparable to thiophenol, while simultaneously increasing lipophilicity (predicted logP = 2.863) relative to non-fluorinated analogs [2] [7]. Such dual characteristics enable medicinal chemists to:
Table 2: Physicochemical Properties of 3-Bromo-2-(difluoromethoxy)benzaldehyde
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 251.02 g/mol | Ideal for fragment-based drug discovery |
Hydrogen Bond Acidity (A) | ~0.10 | Mimics OH/SH bioisosteres |
Predicted logP | 2.863 | Balances permeability/solubility |
Rotatable Bonds | 3 | Maintains conformational flexibility |
TPSA | 26.3 Ų | Supports cell membrane penetration |
The compound's orthogonal reactivity enables parallel derivatization: the aldehyde undergoes reductive amination or Wittig reactions while the bromo substituent participates in cross-coupling reactions. This is exemplified in patent US10806733B2, where analogs serve as precursors to allosteric hemoglobin modulators for treating hypoxia-related disorders [8]. The bromine atom specifically facilitates Suzuki-Miyaura couplings to install biaryl pharmacophores, while the difluoromethoxy group remains inert under these conditions – demonstrating its role as a stable polarity modulator in complex molecules.
The difluoromethoxy (OCF₂H) moiety in 3-bromo-2-(difluoromethoxy)benzaldehyde represents a distinct fluorinated pharmacophore with emerging advantages over trifluoromethoxy and simple fluoro substituents. Research reveals three key strategic values:
Table 3: Comparative Analysis of Fluorinated Substituents
Substituent | Hydrogen Bond Acidity (A) | Lipophilicity (π) | Conformational Preference | Metabolic Stability |
---|---|---|---|---|
-OCH₃ | <0.01 | -0.02 (anisole) | Coplanar | Low |
-OCF₂H | 0.10 | 0.90 | Slightly twisted | High |
-OCF₃ | ~0 | 1.04 | Orthogonal | Very high |
-SCF₃ | 0.12 | 1.44 | Flexible | High |
Current research frontiers leveraging this compound include:
Synthetic challenges persist in achieving enantioselective difluoromethylation and minimizing decomposition during large-scale reactions – areas where this benzaldehyde derivative serves as a key test substrate. Its commercial availability (e.g., Cat. No. CS-0192410) and well-characterized reactivity support method development, as evidenced by its use in Pfizer's synthetic routes to difluoromethylated drug candidates [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3